2-(4-Bromophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromophenyl)propanal” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)propanal” is represented by the InChI code1S/C9H9BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3
. This indicates that the compound has a molecular weight of 213.07 .
Scientific Research Applications
Molecular Structure Analysis
- In a study by Suwunwong et al. (2009), the planar structure of a molecule similar to 2-(4-Bromophenyl)propanal was analyzed, providing insights into dihedral angles and hydrogen bonding which could be relevant for understanding the physical properties of 2-(4-Bromophenyl)propanal (Suwunwong et al., 2009).
Optical and Charge Transport Properties
- Shkir et al. (2019) reported on the optoelectronic and charge transport properties of chalcone derivatives, including compounds structurally similar to 2-(4-Bromophenyl)propanal. Their findings highlight potential applications in semiconductor devices (Shkir et al., 2019).
Nonlinear Optical Properties
- Research by D’silva et al. (2012) explored the nonlinear optical properties of chalcone derivatives, which is relevant for understanding the potential of 2-(4-Bromophenyl)propanal in nonlinear optics applications (D’silva et al., 2012).
Antimicrobial and Antifungal Activities
- A novel bromophenol derivative, structurally related to 2-(4-Bromophenyl)propanal, showed promising results as an anticancer agent in a study by Guo et al. (2018). This indicates potential biomedical applications (Guo et al., 2018).
- Yılmaz et al. (2020) examined Mannich bases with bioactive compounds, including 4-bromophenyl derivatives, for radiation protection in medical oncology, suggesting potential protective applications against radiation (Yılmaz et al., 2020).
- Thanigaimani et al. (2015) investigated a chalcone derivative for antibacterial activities, providing insights into the potential antimicrobial applications of related compounds like 2-(4-Bromophenyl)propanal (Thanigaimani et al., 2015).
Corrosion Inhibition
- Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, including a 4-bromophenyl derivative, for corrosion inhibition of iron. This suggests possible applications in corrosion prevention (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that bromophenyl compounds can undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the compound’s interaction with its targets.
properties
IUPAC Name |
2-(4-bromophenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCCULQAHZZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propanal |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.